4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Suzuki-Miyaura Coupling Heterocyclic Chemistry Parallel Synthesis

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a privileged kinase inhibitor scaffold with an essential N1-methyl group for optimal binding to PDGFRβ, VEGFR-2, and CDK2/GSK3β. The reactive C4-chloro handle enables rapid SAR via SNAr or cross-coupling with superior chemoselectivity over bromo analogs. Co-crystal structures support structure-guided optimization. Validated in vivo efficacy (HT-29 xenograft) confirms this building block's utility for fragment-based drug discovery. Order high-purity material to accelerate your kinase program.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 23000-43-3
Cat. No. B1360407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS23000-43-3
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)Cl
InChIInChI=1S/C6H5ClN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3
InChIKeyAVFLNALVPBLGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS 23000-43-3: A Critical Heterocyclic Building Block for Kinase-Targeted Drug Discovery and High-Throughput Library Synthesis


4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) is a halogenated fused heterocyclic scaffold that serves as a privileged pharmacophore in medicinal chemistry due to its structural mimicry of purine bases, enabling it to function as a competitive ATP-binding site ligand in a broad range of kinases [1]. The compound features a reactive C4 chloro substituent on a pyrazolo[3,4-d]pyrimidine core, which is specifically methylated at the N1 position to differentiate it from its unmethylated parent analog and to enhance target-binding interactions within the hydrophobic adenine pocket of kinases [2].

Procurement Risk Alert: Why In-Class Pyrazolopyrimidine Analogs Cannot Substitute for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS 23000-43-3


Substitution with a structurally analogous pyrazolo[3,4-d]pyrimidine building block is not scientifically equivalent and presents significant risk to project reproducibility. Variations at the N1 position (e.g., the absence of the methyl group in 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, CAS 5399-92-8) fundamentally alter the scaffold's lipophilicity, hydrogen bonding capacity, and molecular recognition profile [1]. Critically, the nature of the C4 leaving group (chloro vs. bromo) dictates both the kinetics and the chemoselectivity in downstream synthetic transformations . Furthermore, the specific 1-methyl substitution pattern is essential for achieving the proper binding geometry required for potent inhibition of clinically relevant kinases such as PDGFRβ and VEGFR-2, where the methyl group makes critical hydrophobic contacts [2].

Quantitative Differentiation of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Verified Evidence Against Structural Comparators


Cross-Coupling Reactivity: Superior C4-Chloro Electrophilicity Versus 4-Bromo Analog in Suzuki-Miyaura Reactions

The 4-chloro substituent in 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exhibits a distinct and quantifiable advantage over the 4-bromo analog (4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 83255-88-3) in microwave-assisted parallel synthesis applications. While both halogen atoms are competent leaving groups in palladium-catalyzed cross-coupling reactions, the chloro derivative provides a superior balance of reactivity and stability during both Suzuki and Mitsunobu conditions required for the synthesis of N1- and C3-substituted pyrazolo[3,4-d]pyrimidine libraries [1].

Suzuki-Miyaura Coupling Heterocyclic Chemistry Parallel Synthesis

N1-Methylation Impact on Kinase Binding Affinity: PDGFRβ Inhibitors Derived from 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Derivatization of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine yields potent inhibitors of platelet-derived growth factor receptor beta (PDGFRβ), a validated oncology target. A representative derivative, BDBM50134843 (a 4-piperazinyl-substituted analog), demonstrates high-affinity binding to PDGFRβ with a Ki value that, while not disclosed in the publicly available BindingDB entry, originates from a validated bioassay and is classified as a potent inhibitor [1]. The N1-methyl group on the scaffold is critical for establishing the proper binding pose within the hydrophobic pocket of the kinase domain, as confirmed by co-crystal structures (PDB: 3MJG) [1].

PDGFRβ Inhibition Kinase Assay Binding Affinity

Derivative Anticancer Activity: In Vivo Efficacy of 1-Methyl-Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

While 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine itself is a synthetic intermediate, its structural motif is central to advanced derivatives with clinically relevant, quantified in vivo activity. A tricyclic derivative bearing the 1-methyl-pyrazolo[3,4-d]pyrimidin-4-one core (compound 10k) exhibits potent antiproliferative activity across multiple human cancer cell lines with IC50 values ranging from 0.03–1.6 μM and demonstrates significant in vivo tumor growth inhibition in an HT-29 xenograft nude mouse model [1]. Mechanistically, 10k acts as a dual inhibitor of VEGFR-2 kinase and tubulin polymerization, validating the scaffold's utility for generating multi-targeted anticancer agents [1].

VEGFR-2 Inhibition In Vivo Anticancer Tubulin Polymerization

Reaction Chemoselectivity with Ketone Carbanions: Unique Synthetic Utility for Generating β-Keto-Substituted Pyrazolopyrimidines

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes a nucleophilic aromatic substitution with ketone carbanions that is not general to the broader class of halogenated pyrazolopyrimidines. In a systematic study, the reaction of this compound with acetone, acetophenone, cyclohexanone, cyclopentanone, and dibenzyl ketone in the presence of sodium amide cleanly afforded the corresponding 4-(2-oxoalkyl) or 4-(2-oxocycloalkyl) substituted derivatives (compounds II–VI) [1]. This transformation is enabled specifically by the combination of the C4 chloro leaving group and the electronic properties of the 1-methylated scaffold [1].

Ketone Carbanion Addition Heterocyclic Functionalization Synthetic Methodology

CDK2 Inhibition: Core Scaffold Activity That Differentiates 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from Non-Kinase-Targeting Building Blocks

The pyrazolo[3,4-d]pyrimidine core itself, including the 4-chloro-1-methyl substituted variant, is recognized as a validated pharmacophore for cyclin-dependent kinase 2 (CDK2) inhibition . While the chloro substituent serves as a synthetic handle, the intact scaffold engages the ATP-binding site of CDK2 and has been shown to induce cell cycle arrest at the G1/S transition . This intrinsic kinase-targeting property distinguishes this compound from simpler halogenated heterocycles (e.g., 2,4-dichloropyrimidine, 4-chloroquinazoline) that lack the fused pyrazole ring system essential for mimicking the adenine ring of ATP [1].

CDK2 Inhibition Cell Cycle Arrest Anticancer Scaffold

Dual CDK2/GSK3β Inhibitor Design: The 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold Enables Multi-Target Kinase Profiling

Recent medicinal chemistry studies have demonstrated that the pyrazolo[3,4-d]pyrimidine scaffold, specifically elaborated from the 4-chloro-1-methyl intermediate, is capable of generating dual CDK2/GSK3β kinase inhibitors with favorable ADME properties [1]. Molecular docking studies confirm that the 1-methyl-4-substituted pyrazolo[3,4-d]pyrimidine core adopts a binding pose that simultaneously engages the ATP-binding clefts of both CDK2 and GSK3β, a feature that is not achievable with simpler monocyclic or non-methylated scaffolds [1].

GSK3β Inhibition Dual Kinase Inhibition Antineoplastic Agents

Procurement Guidance: Optimal Research and Industrial Application Scenarios for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS 23000-43-3


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs

The intrinsic CDK2-binding and PDGFRβ-targeting properties of the pyrazolo[3,4-d]pyrimidine core, combined with the validated kinase inhibitor design strategies utilizing this scaffold, make 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine an ideal starting point for fragment-based drug discovery [1]. The reactive C4 chloro handle allows for rapid analog synthesis via nucleophilic substitution or cross-coupling, enabling medicinal chemistry teams to efficiently explore structure-activity relationships around a target-validated core. The availability of co-crystal structural data for derivatives bound to kinase domains provides a rational basis for structure-guided optimization [2].

High-Throughput Parallel Synthesis of Diverse Pyrazolopyrimidine Libraries

For laboratories engaged in generating compound collections for high-throughput screening, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the preferred building block for parallel library synthesis. Its balanced reactivity under microwave-assisted conditions enables efficient sequential alkylation at N1 and Suzuki cross-coupling at C3, providing access to structurally diverse, trisubstituted pyrazolo[3,4-d]pyrimidine libraries in a time-efficient manner [3]. The chloro substituent offers superior chemoselectivity over the bromo analog in one-pot library synthesis workflows.

Development of Dual CDK2/GSK3β Inhibitors for Antineoplastic Applications

The demonstrated capacity of derivatives of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine to act as dual CDK2/GSK3β kinase inhibitors positions this building block as a strategic asset for programs targeting polypharmacology approaches to cancer therapy [4]. The N1-methyl group is essential for achieving the dual inhibitory profile by enabling critical hydrophobic contacts with both kinase active sites. In silico ADME predictions further support the drug-likeness of compounds derived from this scaffold, accelerating lead optimization [4].

VEGFR-2 and Tubulin Dual-Targeting Anticancer Agent Synthesis

For research groups focused on angiogenesis inhibition and microtubule-targeted therapies, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a key intermediate for accessing tricyclic pyrazolo[3,4-d]pyrimidin-4-one derivatives with validated in vivo antitumor efficacy [5]. The successful translation of a derivative (10k) to an HT-29 xenograft model demonstrates the scaffold's potential for generating development candidates. The ability to simultaneously inhibit VEGFR-2 and tubulin polymerization provides a mechanistic advantage for overcoming single-agent resistance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.